Cas no 4409-98-7 (Phthalic acid dipotassium salt)

Phthalic acid dipotassium salt (C₈H₄K₂O₄) is a potassium-based derivative of phthalic acid, commonly utilized as a buffering agent and reagent in analytical chemistry and biochemical applications. Its high solubility in water and stability under neutral to slightly alkaline conditions make it suitable for pH control in laboratory and industrial processes. The compound exhibits consistent performance as a chelating agent, particularly in metal ion complexation studies. Its well-defined stoichiometry and purity ensure reproducibility in synthetic and analytical workflows. Additionally, it serves as a precursor in organic synthesis, offering reliable reactivity for the preparation of specialized chemical intermediates.
Phthalic acid dipotassium salt structure
4409-98-7 structure
Product Name:Phthalic acid dipotassium salt
CAS No:4409-98-7
MF:C8H4K2O4
MW:242.311564445496
CID:325360
PubChem ID:24863446
Update Time:2025-06-12

Phthalic acid dipotassium salt Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenedicarboxylicacid, potassium salt (1:2)
    • Di-Potassium Phthalate
    • 1,2-Benzenedicarboxylicacid,dipotassiumsalt
    • dipotassium 1,2-benzenedicarboxylate
    • phthalic acid , potassium phthalate
    • Phthalic acid dipotassiuM salt
    • Phthalsaeure, Dikaliumphthalat
    • Phthalsaeure, Kaliumphthalat
    • potassium o-phthalate
    • potassium phthalate
    • 1,2-Benzenedicarboxylic acid,dipotassium salt
    • Phthalic acid,dipotassium salt
    • Dipotassium phthalate
    • 29801-94-3
    • Di-potassiumphthalate
    • FT-0625294
    • Phthalic acid, dipotassium salt
    • 1,2-Benzenedicarboxylic acid, potassium salt (1:2)
    • 1,2-Benzenedicarboxylic acid, potassium salt
    • J-200111
    • GOMCKELMLXHYHH-UHFFFAOYSA-L
    • AKOS024272191
    • dipotassium;phthalate
    • NS00083215
    • SCHEMBL109123
    • DTXSID20889435
    • dipotassium benzene-1,2-dicarboxylate
    • MFCD00040595
    • EINECS 224-561-8
    • 1,2-Benzenedicarboxylic acid, dipotassium salt
    • 4409-98-7
    • G77551
    • Phthalic acid dipotassium salt
    • MDL: MFCD00040595
    • Inchi: 1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2
    • InChI Key: GOMCKELMLXHYHH-UHFFFAOYSA-L
    • SMILES: [K+].[K+].[O-]C(C1C=CC=CC=1C(=O)[O-])=O

Computed Properties

  • Exact Mass: 241.93832
  • Monoisotopic Mass: 241.938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 166
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.3A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.451
  • Melting Point: Decomposes at 230 deg C
  • Boiling Point: 378.3°Cat760mmHg
  • Flash Point: 196.7°C
  • Solubility: water: soluble25mg/mL, clear, colorless
  • PSA: 80.26
  • LogP: -1.58640
  • Vapor Pressure: Not available
  • Solubility: Not determined

Phthalic acid dipotassium salt Security Information

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(CAS:4409-98-7)Phthalic acid dipotassium salt
Order Number:A1233359
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:22
Price ($):424
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Phthalic acid dipotassium salt Related Literature

Additional information on Phthalic acid dipotassium salt

Introduction to Phthalic acid dipotassium salt (CAS No: 4409-98-7)

Phthalic acid dipotassium salt, with the chemical formula K2C8H4O4, is a widely recognized potassium salt derivative of phthalic acid. This compound, identified by its unique CAS No: 4409-98-7, has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its versatile applications and chemical properties. The compound's structure, featuring two potassium ions coordinated to a phthalate anion, imparts it with distinct solubility characteristics and reactivity that make it invaluable in various synthetic processes.

The synthesis of Phthalic acid dipotassium salt typically involves the neutralization of phthalic acid with potassium hydroxide. This reaction is straightforward yet yields a product with remarkable stability and reactivity. The compound's solubility in water and polar organic solvents makes it a preferred choice for applications requiring aqueous-based formulations. In recent years, advancements in green chemistry have prompted researchers to explore more sustainable methods for its production, including catalytic processes that minimize waste and energy consumption.

In the pharmaceutical industry, Phthalic acid dipotassium salt has been investigated for its potential role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to participate in condensation reactions and form complex esters has made it a valuable building block for drug development. For instance, studies have demonstrated its utility in the preparation of nonsteroidal anti-inflammatory drug (NSAID) derivatives, where its structural framework contributes to enhanced bioavailability and reduced side effects. The compound's compatibility with various synthetic pathways has also been leveraged in the production of antihypertensive and anti-inflammatory agents.

Beyond pharmaceuticals, Phthalic acid dipotassium salt finds extensive use in agrochemical formulations. Its derivatives serve as key components in herbicides and fungicides due to their ability to interact with biological targets at sub-lethal concentrations. Recent research has highlighted its role in developing eco-friendly pesticides that exhibit lower environmental toxicity while maintaining efficacy. The compound's stability under varying pH conditions makes it particularly suitable for soil applications, where it can persist long enough to exert its biological effects without rapid degradation.

The material science sector has also embraced Phthalic acid dipotassium salt for its potential in creating advanced polymers and coatings. Its ability to form coordination complexes with metal ions has been exploited in developing corrosion-resistant coatings for industrial equipment. Additionally, researchers have explored its use as a flame retardant additive in plastics and textiles, leveraging its thermal stability and chelating properties to enhance fire safety. These applications underscore the compound's versatility beyond traditional chemical uses.

Recent advancements in computational chemistry have further illuminated the mechanistic aspects of Phthalic acid dipotassium salt reactions. Molecular dynamics simulations have provided insights into how this compound interacts with enzymes and receptors, offering a foundation for rational drug design. Furthermore, machine learning models have been employed to predict optimal reaction conditions for its synthesis, reducing experimental trial-and-error and accelerating development timelines. Such innovations highlight the intersection of traditional chemistry with cutting-edge computational techniques.

The environmental impact of using Phthalic acid dipotassium salt has been a subject of ongoing research. While its applications are numerous, studies have examined its biodegradability and potential ecological effects. Efforts are underway to develop environmentally benign derivatives that retain functionality while minimizing ecological footprints. For instance, researchers have synthesized biodegradable phthalate esters that mimic the properties of Phthalic acid dipotassium salt but decompose into less harmful products under natural conditions.

In conclusion, Phthalic acid dipotassium salt (CAS No: 4409-98-7) remains a cornerstone compound across multiple industries due to its unique chemical properties and broad applicability. From pharmaceutical intermediates to agrochemicals and advanced materials, its role continues to evolve with advancements in synthetic methodologies and technological innovations. As research progresses, new applications and sustainable alternatives will likely emerge, further solidifying its importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:4409-98-7)Phthalic acid dipotassium salt
A1233359
Purity:99%
Quantity:25g
Price ($):424
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